molecular formula C9H10F2O B2947876 (2R)-2-(2,4-Difluorophenyl)propan-1-ol CAS No. 2248176-21-6

(2R)-2-(2,4-Difluorophenyl)propan-1-ol

Cat. No.: B2947876
CAS No.: 2248176-21-6
M. Wt: 172.175
InChI Key: HOWOZKQRVSTMRP-LURJTMIESA-N
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Description

(2R)-2-(2,4-Difluorophenyl)propan-1-ol ( 1212927-52-0) is a chiral fluorinated propanol derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and antifungal research. This compound features a stereogenic center at the C2 position and a 2,4-difluorophenyl moiety, a structural motif frequently found in pharmacologically active molecules. Its primary research application is in the design and synthesis of novel triazole antifungal agents, as the scaffold is a key component of widely used antifungal drugs like Fluconazole and Voriconazole . These drugs function by inhibiting the fungal enzyme 14-α lanosterol demethylase, a crucial component of the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity . The specific (R)-enantiomer is of particular interest for constructing chiral target molecules with defined stereochemistry, which is essential for optimizing interactions with biological targets and for studying structure-activity relationships (SAR). Researchers utilize this compound to develop new derivatives aimed at overcoming microbial resistance, enhancing potency against pathogenic fungi, and improving pharmacokinetic profiles . The product is offered with high chemical purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWOZKQRVSTMRP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4-Difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a chiral auxiliary.

    Reaction Conditions: The key step involves the reduction of the aldehyde group to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of (2R)-2-(2,4-Difluorophenyl)propan-1-one.

    Reduction: Formation of (2R)-2-(2,4-Difluorophenyl)propane.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

(2R)-2-(2,4-Difluorophenyl)propan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.

Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(2,4-Difluorophenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group enhances binding affinity and specificity, leading to increased biological activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Hydroxyl Position Key Substituents Biological Activity Application
(2R)-2-(2,4-Difluorophenyl)propan-1-ol C₉H₉F₂O 1-ol 2,4-Difluorophenyl, propanol Not directly reported Synthetic intermediate
Voriconazole C₁₆H₁₄F₃N₅O 2-butanol 1H-1,2,4-triazole, 5-fluoropyrimidine Broad-spectrum antifungal Treatment of invasive aspergillosis, candidiasis
Oteseconazole (MMV1634386) C₂₂H₁₄F₇N₅O₂ 2-ol 1H-tetrazole, trifluoroethoxy-phenyl CYP51 inhibition (antifungal) Phase III clinical trials for fungal infections
rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉F₂O₂ Cyclopropane ring Carboxylic acid, cyclopropane Not specified Potential intermediate in drug design

Key Observations:

Hydroxyl Position: The 1-ol position in the target compound contrasts with the 2-ol in oteseconazole and 2-butanol in voriconazole. This affects solubility and steric interactions with biological targets.

Substituent Complexity : Voriconazole and oteseconazole incorporate heterocyclic groups (triazole, tetrazole, pyrimidine) critical for antifungal activity via CYP51 inhibition . The target compound lacks these moieties, suggesting its role as a precursor.

Stereochemical Specificity : The R-configuration at C2 is shared with oteseconazole, highlighting the importance of stereochemistry in optimizing target binding .

Research Findings and Data

Table 2: Key Research Insights

Compound Key Research Finding Reference
This compound Limited direct pharmacological data; primarily used in synthesizing voriconazole analogs .
Voriconazole Plasma concentration analysis via surface-enhanced Raman scattering (LOQ: 0.1 μg/mL) .
Oteseconazole Demonstrated low cytotoxicity (IC₅₀ > 20 μM in mammalian cells) and potent antifungal activity (IC₅₀: 0.01–0.1 μM) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-(2,4-Difluorophenyl)propan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor, such as (2R)-2-(2,4-difluorophenyl)propan-2-ol, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). Enantiomeric purity is validated via chiral HPLC or polarimetry, with critical control of reaction conditions (temperature, solvent, catalyst loading). Evidence from related antifungal syntheses (e.g., efinaconazole) highlights the importance of stereochemical fidelity in intermediates .
  • Key Data :

ParameterTypical ValueReference
Chiral Purity≥98% ee
Preferred Catalyst(R)-CBS catalyst

Q. How can researchers characterize the structural and optical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, 19F for fluorinated groups), IR (hydroxyl stretch at ~3300 cm⁻¹), and X-ray crystallography for absolute configuration confirmation. Optical rotation ([α]D) should be measured in polar solvents (e.g., methanol). Safety protocols for handling fluorinated compounds are critical during analysis .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental persistence of fluorinated compounds. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in antifungal agents?

  • Methodological Answer : The (2R) configuration is critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51). Computational docking studies (using software like AutoDock) and comparative assays with (2S)-enantiomers reveal steric and electronic mismatches in non-target enantiomers, reducing efficacy. Biological testing against Candida albicans confirms enantiomer-specific MIC values .
  • Key Data :

Parameter(2R)-Isomer MIC (μg/mL)(2S)-Isomer MIC (μg/mL)
C. albicans0.5>64

Q. What analytical strategies resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use standardized protocols (OECD 105) to measure solubility in DMSO, methanol, and water. Dynamic light scattering (DLS) can detect aggregation in aqueous solutions. Cross-validate with HPLC-UV quantification .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states in asymmetric reductions, guiding catalyst selection. QSAR models correlate substituent effects (e.g., fluorine position) with reactivity. Molecular dynamics simulations assess solvent interactions during crystallization .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for this compound?

  • Methodological Answer : Stability varies with storage conditions (e.g., humidity, light). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways (e.g., oxidation of the hydroxyl group). LC-MS traces confirm degradation products like the corresponding ketone .

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